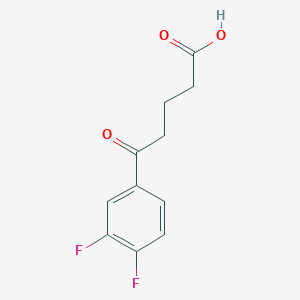

5-(3,4-Difluorophenyl)-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4-difluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFXSKMQZMJMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374284 | |

| Record name | 5-(3,4-Difluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-46-7 | |

| Record name | 3,4-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Difluorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3,4-Difluorophenyl)-5-oxovaleric acid basic properties

An In-depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric acid: Core Properties and Applications

Authored by: Gemini, Senior Application Scientist

Date: January 17, 2026

Foreword

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound is a bifunctional molecule, possessing both a keto and a carboxylic acid group, that serves as a compelling building block for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its fundamental properties, synthesis, and potential applications, offering field-proven insights for its use in research and development.

Core Physicochemical Characteristics

This compound, also known by its synonym 5-(3,4-difluorophenyl)-5-oxopentanoic acid, is a solid, cream-colored compound at room temperature. Its structure features a valeric acid chain functionalized with a ketone at the 5-position and substituted with a 3,4-difluorophenyl ring. This arrangement of functional groups dictates its physical and chemical behavior, particularly its solubility and reactivity.

The presence of the polar carboxylic acid group suggests solubility in polar solvents, while the difluorophenyl ring introduces lipophilic character. This duality is critical for its role as a drug discovery intermediate. The substitution of chlorine with fluorine, when compared to its dichloro analog, results in predictable changes to the molecule's characteristics. Fluorine is more electronegative but smaller than chlorine, leading to distinct differences in polarity, lipophilicity, and metabolic stability.[2]

| Property | Value | Source(s) |

| IUPAC Name | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | |

| CAS Number | 845790-46-7 | [3] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [4] |

| Molecular Weight | 228.2 g/mol | [4] |

| Physical Form | Cream colored solid | |

| Purity | Typically ≥97% | |

| MDL Number | MFCD01320070 | [4] |

Synthesis and Spectroscopic Characterization

The primary and most efficient route for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2] This classic electrophilic aromatic substitution reaction is a robust method for forming carbon-carbon bonds to an aromatic ring.

Synthetic Workflow: Friedel-Crafts Acylation

The synthesis involves the reaction of 1,2-difluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The glutaric anhydride is activated by the Lewis acid, forming a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich 1,2-difluorobenzene ring.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis, adapted from generalized procedures for Friedel-Crafts acylation.[2]

-

Vessel Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 to 1.5 equivalents) in a suitable inert solvent such as dichloromethane or nitrobenzene.

-

Reactant Addition: Cool the suspension in an ice bath to 0-5 °C. To this suspension, add glutaric anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.

-

Initiation of Reaction: Once the glutaric anhydride has been added, introduce 1,2-difluorobenzene (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Predicted Spectroscopic Data

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.5-8.0 ppm): The three protons on the difluorophenyl ring will appear in the downfield aromatic region. Due to fluorine coupling, they will exhibit complex splitting patterns (multiplets).

-

Methylene Protons α to Ketone (δ ~3.1 ppm): The two protons on the carbon adjacent to the carbonyl group (C4) are expected to appear as a triplet.

-

Methylene Protons α to Carboxylic Acid (δ ~2.5 ppm): The two protons on the carbon adjacent to the carboxylic acid group (C2) are also expected to be a triplet.

-

Central Methylene Protons (δ ~2.1 ppm): The protons on the central carbon of the valeric acid chain (C3) will be the most upfield of the aliphatic protons and will likely appear as a quintet or multiplet.[5]

-

Carboxylic Acid Proton (δ 10-12 ppm): This proton will appear as a broad singlet far downfield and may be exchangeable with D₂O.[6]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (Ketone) (δ ~195-200 ppm): The ketone carbonyl carbon is expected to be significantly downfield.

-

Carbonyl Carbon (Carboxylic Acid) (δ ~175-180 ppm): The carboxylic acid carbonyl carbon will also be downfield, but typically less so than the ketone.[7]

-

Aromatic Carbons (δ 115-160 ppm): The carbons of the difluorophenyl ring will appear in this region, with the carbons directly bonded to fluorine showing large C-F coupling constants.

-

Aliphatic Carbons (δ 20-40 ppm): The three methylene carbons of the valeric acid chain will resonate in the upfield region.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch (Ketone): A sharp, strong peak around 1680-1700 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A sharp, strong peak around 1700-1725 cm⁻¹, often overlapping with the ketone stretch.

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a valuable intermediate or building block. Its bifunctional nature—a reactive ketone and a carboxylic acid suitable for amide coupling—makes it a versatile scaffold for chemical library synthesis.

Role as a Synthetic Scaffold

The true value of this compound lies in its potential as a starting material for more complex molecules. The dichlorophenyl moiety is a common feature in many biologically active molecules, and the difluorophenyl group is often used as a bioisosteric replacement to improve metabolic stability and binding interactions.[8]

Caption: Conceptual use of the title compound as a scaffold for drug candidate synthesis.

Theoretical Biological Relevance

While direct biological studies on this compound are not extensively published, structure-activity relationship (SAR) principles allow for a theoretical comparison. The closely related 5-(3,4-Dichlorophenyl)-5-oxovaleric acid has reported cytotoxic effects against human lung carcinoma (A549) and cervical cancer (HeLa) cell lines, as well as antimicrobial and anti-inflammatory properties.[9] It is plausible that the difluoro analog could serve as a precursor for compounds with similar or enhanced activities.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorophenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile in drug candidates.[10]

-

Receptor Binding: The small size and high electronegativity of fluorine can alter the electronic properties of the aromatic ring and allow for favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in a target protein's binding pocket.[2]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. While a specific GHS classification is not universally established, related keto-acids and halogenated aromatic compounds suggest potential hazards.[8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[8][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically important molecule for the fields of chemical synthesis and drug discovery. Its well-defined structure, accessible synthesis via Friedel-Crafts acylation, and the advantageous properties imparted by the difluorophenyl moiety make it an attractive starting point for the development of novel therapeutics. While further public research into its direct biological effects is warranted, its utility as a versatile chemical building block is clear. The insights and protocols provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

-

Oakwood Chemical. This compound. Available from: [Link]

-

PubChem, National Institutes of Health. 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Available from: [Link]

- Matczuk, M., et al. (2022). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. RSC Medicinal Chemistry.

-

O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]

-

Duch, D. S., et al. (1991). Synthesis and biological activity of an acyclic analogue of 5,6,7,8-tetrahydrofolic acid. Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

Liu, Y. Q., et al. (2014). Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. Molecules. Available from: [Link]

-

Filo. The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. Available from: [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. Available from: [Link]

-

Molbase. 5-(3,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | CAS No.168135-66-8 Synthetic Routes. Available from: [Link]

-

Axios Research. 5-(4-fluorophenyl)-5-oxopentanoic acid - CAS - 149437-76-3. Available from: [Link]

-

Scott, M. K., et al. (2014). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Gorniak, I., et al. (2019). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000345 Valeric Acid at BMRB. Available from: [Link]

-

NIST. Pentanoic acid, 4-oxo-. Available from: [Link]

-

PubChem, National Institutes of Health. 5-(2-Fluorophenyl)-5-oxopentanoic acid. Available from: [Link]

-

PubChem, National Institutes of Health. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. Available from: [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound [oakwoodchemical.com]

- 5. The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. | Filo [askfilo.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. bmse000345 Valeric Acid at BMRB [bmrb.io]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-Difluorophenyl)-5-oxovaleric acid, with the CAS number 845790-46-7, is a fluorinated organic compound that holds significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a difluorinated phenyl ring coupled with a keto-acid moiety, presents a unique combination of physicochemical properties that are increasingly sought after in the design of novel therapeutic agents and functional materials. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable starting point for the development of new chemical entities.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery, supported by an understanding of the role of fluorinated compounds in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The presence of the two fluorine atoms on the phenyl ring significantly alters the electronic properties of the aromatic system, enhancing its stability and influencing its interactions with other molecules.

| Property | Value | Source |

| CAS Number | 845790-46-7 | |

| Molecular Formula | C₁₁H₁₀F₂O₃ | |

| Molecular Weight | 228.19 g/mol | [3] |

| Appearance | Cream-colored solid | |

| Purity | ≥97% | |

| Synonyms | 5-(3,4-difluorophenyl)-5-oxopentanoic acid |

While specific experimental data for properties such as melting point, boiling point, and solubility are not widely published, predictions can be made based on its structure. The carboxylic acid group suggests solubility in polar organic solvents such as alcohols, and the difluorophenyl group indicates some solubility in less polar solvents.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[4]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich 1,2-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the final product.

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

-

1,2-Difluorobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To this, add glutaric anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

-

Electrophilic Aromatic Substitution: Slowly add a solution of 1,2-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a cream-colored solid.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a compelling candidate for a variety of applications in medicinal chemistry.

Role as a Fluorinated Building Block

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles.[2] Fluorine's high electronegativity and small size can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an extended biological half-life of the drug.[1]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby improving the potency of the compound.

-

Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity (LogP) and acidity (pKa) of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

The difluorophenyl motif in this compound serves as a valuable scaffold that can be readily incorporated into more complex molecules to leverage these benefits.

Analogy to Biologically Active Compounds

The dichloro-analog of this compound, 5-(3,4-dichlorophenyl)-5-oxovaleric acid, is a known intermediate in the synthesis of the second-generation antihistamine, Loratadine.[1] Furthermore, derivatives of dichlorophenyl compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5] This suggests that this compound could serve as a precursor for the synthesis of novel compounds with similar or potentially enhanced therapeutic properties. The substitution of chlorine with fluorine is a common bioisosteric replacement in drug design, often leading to improved efficacy and safety profiles.

Caption: Potential drug discovery pathways from the core molecule.

Safety and Handling

-

Skin and Eye Irritation: May cause skin and serious eye irritation.[6]

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles with side shields

-

Chemical-resistant gloves (e.g., nitrile)

-

Laboratory coat

Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in the field of drug discovery and organic synthesis. Its straightforward synthesis via Friedel-Crafts acylation and the advantageous properties conferred by the difluorophenyl moiety make it an attractive starting material for the development of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and spectroscopic characteristics, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising compound.

References

-

Axios Research. 5-(4-fluorophenyl)-5-oxopentanoic acid - CAS - 149437-76-3. Available from: [Link]

-

Researchmap. Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. Available from: [Link]

-

Boston College. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

-

National Institute of Standards and Technology. 5-Phenylvaleric acid. In NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Available from: [Link]

-

Scribd. Friedel Crafts Acylation. Available from: [Link]

-

National Center for Biotechnology Information. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Available from: [Link]

-

Diversey. Safety Data Sheet. Available from: [Link]

-

ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]

-

National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]

-

Chem-Station. 5-(4-Fluorophenyl)-5-oxopentanoic acid | CAS#:149437-76-3. Available from: [Link]

- Google Patents. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

-

YouTube. Experiment 14: Friedel-Crafts Acylation. Available from: [Link]

-

Exposome-Explorer. Valeric acid (5:0). Available from: [Link]

-

ResearchGate. (PDF) Cyclic Ketones: Synthesis and Fluorination Efficacy Studies. Available from: [Link]

-

University of Greenwich. Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

- Google Patents. CN101423515A - Novel preparation method of Ezetimibe.

-

National Institute of Standards and Technology. Pentanoic acid. In NIST Chemistry WebBook. Available from: [Link]

-

Filo. The 1H NMR spectrum for 5-amino-4-oxovalerate is shown below. Available from: [Link]

-

Reddit. 13C NMR of pentafluorophenyl group. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). Available from: [Link]

-

National Center for Biotechnology Information. 2-Oxovaleric acid | C5H8O3. In PubChem. Available from: [Link]

-

ContaminantDB. 1H NMR Spectrum (CHEM022801). Available from: [Link]

-

ResearchGate. FTIR spectrum of 5-fluorouracil. Available from: [Link]

Sources

5-(3,4-Difluorophenyl)-5-oxovaleric acid molecular weight

An In-depth Technical Guide to 5-(3,4-Difluorophenyl)-5-oxovaleric acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its physicochemical properties, a robust synthetic protocol via Friedel-Crafts acylation, and methods for its analytical characterization. A central focus is placed on the strategic role of the 3,4-difluorophenyl moiety in modulating molecular properties relevant to pharmacokinetics and pharmacodynamics. By synthesizing established data with foundational principles of organic and medicinal chemistry, this guide serves as an authoritative resource for professionals seeking to leverage this compound as a key building block in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound, also known as 5-(3,4-difluorophenyl)-5-oxopentanoic acid, is a bifunctional molecule featuring a terminal carboxylic acid and an aromatic ketone. Its physical state is typically a cream-colored solid. The strategic placement of two fluorine atoms on the phenyl ring is a key feature, profoundly influencing its electronic and metabolic properties. A summary of its fundamental properties is presented in Table 1.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1][2][3] |

| Molecular Weight | 228.19 g/mol | [1][2][4] |

| CAS Number | 845790-46-7 | [1][2] |

| Appearance | Cream colored solid | |

| Purity (Typical) | ≥95-97% | [4] |

| MDL Number | MFCD01320070 | [3] |

| InChI Key | AJFXSKMQZMJMNC-UHFFFAOYSA-N |

Synthesis and Purification: The Friedel-Crafts Acylation Approach

The most direct and widely applicable method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group.

Mechanistic Rationale

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and forming a highly reactive acylium ion or a potent acylium-Lewis acid complex. The electron-rich 1,2-difluorobenzene then acts as a nucleophile, attacking the electrophilic acylium ion. Although fluorine atoms are deactivating due to their inductive electron-withdrawing effects, they are also ortho, para-directing. The acylation occurs preferentially at the position para to one of the fluorine atoms (and meta to the other), which is the most sterically accessible and electronically favorable site. A subsequent acidic workup quenches the reaction and protonates the resulting carboxylate.

Detailed Experimental Protocol

This protocol is a self-validating workflow designed for reproducibility and high purity.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) and a suitable inert solvent (e.g., dichloromethane).

-

Reagent Suspension: Cool the suspension to 0°C using an ice bath. Add glutaric anhydride (1.0 equivalent) to the cooled suspension and stir for 15 minutes.

-

Substrate Addition: Add 1,2-difluorobenzene (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction vessel back to 0°C and cautiously quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and ensures the product is in its carboxylic acid form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product as a high-purity solid.[2]

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesis.

Analytical Characterization: A Framework for Validation

Confirmation of the structure and purity of the synthesized this compound is essential. The following spectroscopic methods provide a robust, self-validating system for characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the aromatic and aliphatic protons. The three aromatic protons will appear as complex multiplets in the δ 7.0-8.0 ppm region due to F-H and H-H coupling. The two methylene groups adjacent to the carbonyls (α-protons) will appear as triplets around δ 2.8-3.2 ppm, while the central methylene group (β-proton) will appear as a quintet around δ 2.0-2.4 ppm. The carboxylic acid proton will be a broad singlet, typically above δ 10 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals. Key signals include two carbonyl carbons (one for the ketone and one for the carboxylic acid) in the δ 170-200 ppm range, six aromatic carbons (with C-F coupling visible), and three aliphatic carbons between δ 20-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1710 cm⁻¹), a sharp C=O stretch for the ketone (~1680 cm⁻¹), and C-F stretching bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The expected exact mass for C₁₁H₁₀F₂O₃ is 228.0598. The spectrum would typically show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 229.0676.

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to optimize pharmacological properties.[5] The 3,4-difluorophenyl group in this molecule offers several distinct advantages over non-fluorinated or even monochlorinated/dichlorinated analogs.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine atoms can act as "metabolic shields," blocking sites on the aromatic ring that would otherwise be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to a longer biological half-life and improved bioavailability.[2]

-

Receptor Binding & Potency: Fluorine's high electronegativity can alter the electronic profile (pKa) of the molecule and enable favorable interactions with biological targets. It can act as a hydrogen bond acceptor, a property not as pronounced in chlorine, potentially leading to enhanced binding affinity and potency.[2]

-

Lipophilicity and Permeability: While chlorine is more lipophilic, fluorine's smaller size and unique electronic properties provide a more nuanced tool for modulating lipophilicity (LogP). Replacing chlorine with fluorine generally reduces lipophilicity, which can be advantageous in mitigating issues of non-specific binding, cellular toxicity, and poor solubility often associated with highly lipophilic compounds.[2]

Caption: Impact of fluorination on drug properties.

Potential Applications and Future Research Directions

While this compound is primarily a synthetic intermediate, its structural motifs are present in molecules with known biological activity. For instance, analogs with a dichlorophenyl group have been investigated for cytotoxic, antimicrobial, and anti-inflammatory properties.[6] This suggests that derivatives of the title compound could be promising leads.

A logical next step for researchers is to use this molecule as a scaffold in a discovery program. A hypothetical workflow for screening its derivatives is proposed below.

Caption: Drug discovery screening workflow.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern drug discovery. Its synthesis is straightforward, and its structure is readily confirmed by standard analytical techniques. The true value of this compound lies in the predictable and advantageous physicochemical modifications imparted by the difluorophenyl group, offering a sophisticated tool for medicinal chemists to enhance metabolic stability, modulate receptor interactions, and optimize the overall pharmacological profile of new therapeutic agents. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic and drug discovery programs.

References

-

PubChem, National Institutes of Health. 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. [Link]

-

Oakwood Chemical. This compound. [Link]

-

MySkinRecipes. 5-(3-FLUOROPHENYL)-5-OXOVALERIC ACID. [Link]

-

PubMed, National Institutes of Health. Applications of fluorine-containing amino acids for drug design. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [oakwoodchemical.com]

- 4. This compound 95% CAS#: [amp.chemicalbook.com]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid, a valuable intermediate in pharmaceutical research and development. The document details the predominant synthetic pathway, the Friedel-Crafts acylation, offering insights into the reaction mechanism, experimental protocol, and critical process parameters. Furthermore, it addresses potential side reactions, purification strategies, and the analytical characterization of the final product. This guide is intended to serve as a practical resource for chemists and researchers, enabling a proficient and informed approach to the synthesis of this important gamma-keto acid.

Introduction: Significance of this compound

This compound is a fluorinated organic compound whose structural motifs are of significant interest in medicinal chemistry. The presence of the 3,4-difluorophenyl group can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The gamma-keto acid functionality, on the other hand, serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic profiles. Fluorine's high electronegativity and relatively small size can lead to favorable interactions with biological macromolecules and can block sites of metabolism, thereby increasing a drug's half-life.[1] Consequently, intermediates like this compound are crucial building blocks in the synthesis of novel therapeutic agents.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction provides a straightforward route to the desired product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride, polarizing the C-O bond and facilitating its cleavage to form an acylium ion intermediate.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile and attacks the π-electron system of the 1,2-difluorobenzene ring. The fluorine atoms are ortho, para-directing activators (due to resonance) but deactivating overall (due to induction). The substitution is expected to occur predominantly at the position para to one of the fluorine atoms and meta to the other, leading to the desired 3,4-disubstituted pattern.

-

Rearomatization: The resulting carbocation intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final product.

-

Complexation and Work-up: The ketone product forms a complex with the aluminum chloride, necessitating a stoichiometric amount of the catalyst. The reaction is then quenched with an aqueous acid to decompose the complex and liberate the final product.

Caption: General workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of this compound via Friedel-Crafts acylation.[1]

Materials:

-

1,2-Difluorobenzene

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Inert Solvent (e.g., Dichloromethane, Nitrobenzene)

-

Crushed Ice

-

Concentrated Hydrochloric Acid

-

Organic Extraction Solvent (e.g., Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in an inert solvent, add glutaric anhydride portion-wise while maintaining the low temperature.

-

Slowly add 1,2-difluorobenzene to the mixture, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically a solid and can be purified by recrystallization . The choice of solvent is critical for obtaining a high-purity product. A common approach is to use a solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures. A mixture of ethanol and water is often a suitable choice for the recrystallization of keto-acids.[2]

General Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

-

If the solution is colored, treatment with activated carbon may be necessary.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 845790-46-7 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| Physical Form | Cream-colored solid | [3] |

| Purity | 97% (typical) | [3] |

Spectroscopic Characterization (Predicted and Representative Data)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the difluorophenyl ring and the aliphatic protons of the valeric acid chain. The aromatic region will likely display complex splitting patterns due to H-F and H-H coupling. The aliphatic protons will appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with C-F coupling), and the aliphatic carbons of the valeric acid chain.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the carbonyl groups (C=O) of the ketone and the carboxylic acid, typically in the range of 1680-1740 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) of the carboxylic acid is also expected around 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (228.19 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and cleavage of the aliphatic chain.

Potential Side Reactions and Considerations

While Friedel-Crafts acylation is a robust reaction, there are potential side reactions and challenges to consider:

-

Isomer Formation: Although the 3,4-disubstituted product is favored, small amounts of other isomers may be formed depending on the reaction conditions. Careful control of temperature and catalyst stoichiometry can help to minimize the formation of unwanted isomers.

-

Polyacylation: The introduction of an acyl group deactivates the aromatic ring, making a second acylation less likely. However, under forcing conditions, polyacylation can occur.

-

Substrate and Reagent Purity: The purity of the starting materials, particularly the anhydrous nature of the aluminum chloride and the solvent, is crucial for the success of the reaction. Moisture can deactivate the catalyst and lead to lower yields.

Alternative Synthesis Strategies for γ-Keto Acids

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of γ-keto acids exist in the chemical literature. These can be considered if the primary route proves to be problematic for a specific application. Some of these alternatives include:

-

Oxidation of γ-lactones.

-

Reaction of dicarboxylic dihalides with organoaluminum compounds.

-

Condensation reactions involving acetyl succinic acid diesters.

These methods, however, often involve more steps or less readily available starting materials compared to the Friedel-Crafts approach for this specific target molecule.

Conclusion

The synthesis of this compound is most effectively achieved through the Friedel-Crafts acylation of 1,2-difluorobenzene with glutaric anhydride. This method offers a direct and reliable route to this valuable pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for achieving high yields and purity. The final product can be effectively purified by recrystallization. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize and characterize this important building block for drug discovery and development.

References

- BenchChem. (2025). 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers.

- BenchChem. (2025). stability issues of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid in solution.

-

NIST. (n.d.). 5-Phenylvaleric acid. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

NIST. (n.d.). Pentanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Cocrystal Formation from Solvent Mixtures. Retrieved from [Link]

- Google Patents. (2009). CN101423515A - Novel preparation method of Ezetimibe.

- BenchChem. (2025). Application Notes and Protocols for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid.

-

ResearchGate. (2020). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

-

Organic Syntheses. p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

-

Exposome-Explorer. Valeric acid (5:0) (Compound). Retrieved from [Link]

- Google Patents. (1998). WO1998053824A1 - Novel process.

- Google Patents. (2001). EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

Axios Research. 5-(4-fluorophenyl)-5-oxopentanoic acid. Retrieved from [Link]

-

mzCloud. (2014). 2 Hydroxyvaleric acid. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

Sources

5-(3,4-Difluorophenyl)-5-oxovaleric acid solubility data

An In-Depth Technical Guide to the Solubility Characterization of 5-(3,4-Difluorophenyl)-5-oxovaleric acid

Introduction

This compound is a chemical intermediate whose utility in medicinal chemistry and materials science is intrinsically linked to its physicochemical properties. As a difluorinated aromatic ketone bearing a carboxylic acid moiety, its behavior in solution is complex, governed by the interplay of a lipophilic aryl core and a polar, ionizable functional group. For researchers in drug development, understanding the solubility of this molecule is not a trivial pursuit; it is a critical determinant of bioavailability, formulation feasibility, and ultimately, therapeutic efficacy. Poor aqueous solubility is a leading cause of failure for promising drug candidates.

This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. Moving beyond a simple data sheet, we will explore the underlying principles that dictate its solubility, present detailed, field-proven protocols for its measurement, and discuss the interpretation of this data in a research context. This document is intended for scientists and professionals who require a robust, scientifically-grounded approach to solubility characterization.

Physicochemical Characterization: Predicting Solubility Behavior

Before any experimental work begins, a thorough analysis of the molecule's structure provides critical insights into its expected solubility. The structure combines a greasy (lipophilic) difluorophenyl ring with a polar (hydrophilic) carboxylic acid tail.

-

Aromatic Core : The 3,4-difluorophenyl group significantly increases lipophilicity. Fluorine's high electronegativity can modulate electronic properties, but it does not confer hydrophilicity.

-

Carboxylic Acid Group : This is the primary hydrophilic and ionizable center. Its pKa value is the single most important predictor of how solubility will change with pH. The pKa of a typical aliphatic carboxylic acid is around 4.7. The presence of the electron-withdrawing ketone and aromatic ring will likely lower this value, making the compound a weak acid.

-

Ketone Group : The ketone adds polarity but is not ionizable. It can act as a hydrogen bond acceptor.

This duality means that the compound's solubility will be highly dependent on the pH of the medium. In acidic environments (pH < pKa), the carboxylic acid will be protonated (-COOH), making the molecule neutral and likely exhibiting very low aqueous solubility. In neutral to basic environments (pH > pKa), the group will deprotonate to form the carboxylate anion (-COO⁻), dramatically increasing its interaction with water and thus enhancing solubility.

5-(3,4-Difluorophenyl)-5-oxovaleric acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid

For researchers, scientists, and professionals in drug development, the rigorous and unambiguous structural elucidation of novel chemical entities is the bedrock of successful discovery and development pipelines. This compound is a compound of interest, likely serving as a key intermediate in the synthesis of more complex molecules, analogous to its chlorinated counterparts used in pharmaceuticals.[1] The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making a thorough understanding of its structure paramount.

This guide provides a comprehensive, predictive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. While a complete, publicly available experimental dataset for this specific molecule is not consolidated in the literature, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive framework for its characterization. This approach serves as both a practical guide for researchers synthesizing this molecule and a demonstration of the analytical logic underpinning structural validation.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines several key functional groups that will give rise to characteristic spectral signatures:

-

A 1,2,4-trisubstituted aromatic ring: The difluorophenyl group provides distinct signals in the aromatic region of NMR spectra and is subject to complex spin-spin coupling between protons and fluorine nuclei.

-

An aromatic ketone: The carbonyl group (C=O) conjugated with the aromatic ring will produce strong, characteristic signals in both ¹³C NMR and IR spectroscopy. Its electron-withdrawing nature deshields adjacent protons and carbons.

-

An aliphatic carboxylic acid: This moiety is defined by a labile acidic proton, a second carbonyl group, and an aliphatic chain, all of which are readily identifiable by NMR and IR techniques.

A multi-technique approach is therefore not just recommended but essential for unambiguous confirmation. Each technique provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

Expert Insights: Causality in NMR

The choice to run ¹H, ¹³C, and ¹⁹F NMR is dictated by the molecule's composition. ¹H and ¹³C NMR are standard for organic molecules, mapping the proton and carbon backbones. For a fluorinated compound, ¹⁹F NMR is indispensable; fluorine's 100% natural abundance and high sensitivity make it an excellent probe, and C-F and H-F coupling constants provide invaluable through-bond connectivity information.[2]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically very deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| ~7.85 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Ar-H (H-6) | This proton is ortho to the carbonyl group and meta to a fluorine atom, leading to significant deshielding. It will be split by the adjacent H-5 and show a smaller coupling to the meta F atom. |

| ~7.75 | ddd (J ≈ 8.5, 8.5, 2.0 Hz) | 1H | Ar-H (H-2) | This proton is ortho to one fluorine and meta to the carbonyl group. It will be split by the adjacent H-5 and the two non-equivalent fluorine atoms. |

| ~7.25 | m | 1H | Ar-H (H-5) | This proton is coupled to two adjacent aromatic protons and two fluorine atoms, likely resulting in a complex multiplet. |

| ~3.10 | t (J ≈ 7.0 Hz) | 2H | -C(=O)-CH ₂- | These α-carbonyl protons are deshielded by the ketone and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.50 | t (J ≈ 7.0 Hz) | 2H | -CH ₂-COOH | These protons are α to the carboxylic acid carbonyl group, resulting in deshielding. They appear as a triplet from coupling to the adjacent CH₂. |

| ~2.05 | p (J ≈ 7.0 Hz) | 2H | -CH₂-CH ₂-CH₂- | The central methylene protons will be split by the two adjacent CH₂ groups into a pentet (or quintet). |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | Ar-C =O | The ketone carbonyl carbon is highly deshielded. Aromatic conjugation places it in the ~190-200 ppm range.[3][4] |

| ~178 | HO-C =O | The carboxylic acid carbonyl carbon is also deshielded but typically appears slightly upfield from ketones. |

| ~155 (d, J ≈ 250 Hz) | C -F (C-3/C-4) | Aromatic carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants and are shifted significantly downfield. |

| ~152 (d, J ≈ 250 Hz) | C -F (C-3/C-4) | The second C-F signal will also show a large one-bond coupling constant. |

| ~133 (d, J ≈ 7 Hz) | C -C=O (C-1) | The aromatic carbon attached to the acyl group (ipso-carbon) will show a smaller two-bond C-F coupling. |

| ~128 (dd) | C -H (C-6) | Aromatic CH carbon, split by fluorine atoms. |

| ~125 (dd) | C -H (C-2) | Aromatic CH carbon, split by fluorine atoms. |

| ~118 (dd) | C -H (C-5) | Aromatic CH carbon, split by fluorine atoms. |

| ~37 | C H₂ (α to ketone) | Aliphatic carbon adjacent to the ketone. |

| ~33 | C H₂ (α to acid) | Aliphatic carbon adjacent to the carboxylic acid. |

| ~20 | C H₂ (β to both) | The central aliphatic carbon, least deshielded of the chain carbons. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Reference to an external standard such as CFCl₃ (0 ppm).[6]

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals and confirm connectivity.

Caption: NMR workflow from sample preparation to final structure validation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from its two carbonyl groups and the hydroxyl group of the carboxylic acid.

Expert Insights: Discerning Overlapping Signals

A key challenge in this molecule's IR spectrum is distinguishing the two C=O stretches. The aromatic ketone's absorption is lowered by conjugation with the phenyl ring, while the carboxylic acid's carbonyl is influenced by hydrogen bonding.[3][4] We predict the carboxylic acid C=O to appear at a higher wavenumber than the conjugated ketone C=O. The presence of a very broad O-H stretch is the definitive feature confirming the carboxylic acid.[7][8]

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1685 | Strong, Sharp | C=O stretch (Conjugated Aromatic Ketone)[8][9] |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~1250 | Strong | C-F stretch (Aryl Fluoride) |

| 950 - 910 | Medium, Broad | O-H bend (Carboxylic Acid Dimer) |

Experimental Protocol: FT-IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption peaks and correlate them to the expected functional groups.

Caption: Correlation of molecular functional groups to their IR spectral regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. For this molecule, electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a strong signal for the molecular ion.

Expert Insights: Predicting Fragmentation

The most logical and energetically favorable fragmentation pathway for aromatic ketones is α-cleavage at the bond between the carbonyl carbon and the aliphatic chain.[10][11] This cleavage results in the formation of a stable, resonance-stabilized acylium ion. This fragment is often the base peak in the spectrum. The presence of fluorine atoms on the ring makes this fragment particularly diagnostic.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Predicted) | Ion | Rationale |

| 229.06 | [M+H]⁺ | The protonated molecular ion. The exact mass is calculated for C₁₁H₁₁F₂O₃⁺. |

| 227.05 | [M-H]⁻ | The deprotonated molecular ion (in negative ion mode). |

| 141.01 | [C₇H₃F₂O]⁺ | Base Peak. Result of α-cleavage, forming the 3,4-difluorobenzoyl cation. This is a highly diagnostic fragment. |

| 87.04 | [C₄H₇O₂]⁺ | Result of α-cleavage, charge retained on the valeric acid fragment (less likely). |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution mass analysis.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. Obtain a high-resolution full scan spectrum to confirm the elemental composition of the molecular ion.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a product ion scan by isolating the molecular ion ([M+H]⁺ or [M-H]⁻) and fragmenting it in the collision cell to observe the daughter ions.

Caption: Predicted primary fragmentation pathway for the parent ion in MS.

Conclusion

The structural validation of this compound is a clear example of the power of a multi-faceted analytical approach. While this guide presents a predictive framework, it is grounded in the fundamental principles that govern how this molecule will interact with different forms of electromagnetic radiation and how it will behave in a mass spectrometer. The predicted ¹H and ¹³C NMR data map the carbon-hydrogen framework, ¹⁹F NMR confirms the crucial fluorine placements, IR spectroscopy provides rapid confirmation of the key functional groups, and high-resolution mass spectrometry validates the molecular formula and reveals diagnostic fragments. Together, these techniques provide a robust, self-validating workflow essential for the standards of modern chemical and pharmaceutical research.

References

- Fragmentation and Interpretation of Spectra. (n.d.). Source not specified.

- Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed.

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog for Researchers. (n.d.). Benchchem.

- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.

- Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. (n.d.). Benchchem.

- Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008).

- IR Spectroscopy - Basic Introduction. (2020). YouTube.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Spectroscopy of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.

- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI.

- Fluorine NMR. (n.d.). Source not specified.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biophysics.org [biophysics.org]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. instanano.com [instanano.com]

- 10. whitman.edu [whitman.edu]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Researcher's Comprehensive Guide to the Safety and Handling of 5-(3,4-Difluorophenyl)-5-oxovaleric Acid

Introduction: Contextualizing a Key Pharmaceutical Intermediate

5-(3,4-Difluorophenyl)-5-oxovaleric acid (CAS No. 845790-46-7) is a ketoacid that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a difluorinated phenyl ring, makes it an attractive intermediate for developing novel pharmaceutical agents. The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity, thereby enhancing the overall pharmacokinetic and pharmacodynamic profile of a molecule.[3] For instance, the closely related dichloro-analog of this compound is a known intermediate in the synthesis of the antihistamine Loratadine, highlighting the utility of this structural class in drug development.[4]

Given its role in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, field-proven framework for the safe handling, storage, and emergency management of this compound, designed for researchers, chemists, and drug development professionals.

Section 1: Hazard Identification and GHS Classification

While a specific, comprehensive toxicological profile for this compound is not extensively published, a reliable hazard assessment can be constructed from the Safety Data Sheets (SDS) of structurally analogous compounds, particularly other oxovaleric acid derivatives. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory tract, along with potential harm if ingested.[5][6][7]

The Globally Harmonized System (GHS) classification, extrapolated from close analogs, is summarized below.

| Hazard Class | Category | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

| Source: AA Blocks, OU College of Dentistry, PubChem. [5][6][7] |

These classifications mandate careful handling to prevent direct contact and inhalation. The causality is clear: the acidic nature of the carboxylic acid group and the reactivity of the ketone can lead to irritation of biological tissues upon contact.

Section 2: Physicochemical and Structural Data

A summary of the key identifying and physical properties of this compound is provided for easy reference.

| Property | Value | Source |

| CAS Number | 845790-46-7 | Sigma-Aldrich, BenchChem[4] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | Sigma-Aldrich, BenchChem[4] |

| Molecular Weight | 228.2 g/mol | Sigma-Aldrich, BenchChem[4] |

| Synonym | 5-(3,4-difluorophenyl)-5-oxopentanoic acid | Sigma-Aldrich |

| Physical Form | Cream-colored solid | Sigma-Aldrich |

Section 3: Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable. The following guidelines are based on established best practices for handling irritant and moderately toxic chemical solids.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure through containment and ventilation.

-

Ventilation: All weighing and manipulation of the solid compound should be performed within a certified chemical fume hood to prevent the inhalation of airborne dust particles.[5][8] The fume hood provides a controlled environment that draws potentially harmful dust away from the operator's breathing zone.

-

Facility Requirements: Laboratories handling this compound must be equipped with an eyewash station and an emergency safety shower in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered PPE approach is critical to prevent accidental exposure.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory.[11] When there is a risk of splashing, such as during quenching or extraction steps in synthesis, a face shield should be worn over the safety glasses.[11]

-

Skin Protection:

-

Gloves: Disposable nitrile gloves provide adequate splash protection for short-term handling.[11] Gloves must be inspected for tears or holes before each use and should be removed using the proper technique to avoid contaminating the skin.[5] Contaminated gloves must be disposed of immediately as chemical waste.[5]

-

Lab Coat: A flame-resistant lab coat or a standard cotton lab coat should be worn and fully buttoned to protect the skin on the arms and body.[11]

-

-

Respiratory Protection: Under normal conditions with proper use of a fume hood, respiratory protection is not required.[12] However, in the event of a large spill or ventilation failure, a NIOSH-approved P95 or N95 particulate respirator should be used to prevent inhalation of dust.[5][13]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13][14][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases (caustics), as these can trigger vigorous or exothermic reactions.[12]

Section 4: Emergency Response Procedures

Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before handling the compound.

First-Aid Measures

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12][16]

-

In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for 15-20 minutes.[6][12][17] If irritation persists, seek medical attention.[17]

-

If Inhaled: Move the individual to fresh air at once.[12][17] If the person is not breathing, perform artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][17]

-

If Swallowed: Do NOT induce vomiting.[9][12] Have the person rinse their mouth with water and drink a glass of water if they are able to swallow. Never give anything by mouth to an unconscious person.[5][9] Call a poison control center or physician immediately.[12]

Firefighting and Explosion Hazards

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[5][9]

-

Hazardous Combustion Products: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[12]

-

Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic fumes.[5][9]

Accidental Release Measures

A systematic approach is required to safely manage a spill.

Caption: Workflow for responding to an accidental release of the solid compound.

Section 5: Experimental Protocol Example: Synthesis

The synthesis of this compound is commonly achieved via a Friedel-Crafts acylation reaction.[4] This protocol outlines the process with integrated safety checkpoints.

Caption: General experimental workflow for Friedel-Crafts acylation synthesis.

Detailed Protocol:

-

Reaction Setup (Safety Checkpoint): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is securely clamped within a chemical fume hood.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃) to an inert solvent such as dichloromethane. This step can be exothermic and should be done carefully.

-

Addition of Reagents: Add glutaric anhydride to the suspension. Cool the mixture to 0°C using an ice bath.

-

Substrate Addition (Safety Checkpoint): Slowly add 1,2-difluorobenzene to the reaction mixture dropwise via the dropping funnel. Maintain the low temperature during this addition to control the reaction rate.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up (Safety Checkpoint): Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex. This is a highly exothermic step and can cause splashing. Wear a face shield.

-

Extraction and Purification: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization.

Section 6: Waste Disposal Considerations

All waste materials must be treated as hazardous.

-

Chemical Waste: Dispose of the compound and any reaction byproducts in a dedicated, sealed, and clearly labeled hazardous waste container.[5][13]

-

Contaminated Materials: Used gloves, weighing paper, and other contaminated disposable materials should be placed in a separate, sealed bag or container for hazardous waste disposal.[5][10]

-

Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[10] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

This compound is a compound of significant interest in modern drug discovery. While it presents moderate health hazards, a disciplined and informed approach to safety can effectively minimize risk. The core principles of safe handling—containment through engineering controls, protection via appropriate PPE, and preparedness for emergencies—form a self-validating system of laboratory safety. By integrating these protocols into all workflows, researchers can handle this valuable intermediate with confidence and responsibility.

References

-

Safety Data Sheet . Greenbook.net. [Link]

-

Safety Data Sheet . AA Blocks. [Link]

-

Safety Data Sheet . BASF. [Link]

-

First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]

-

SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006 . SFA. [Link]

-